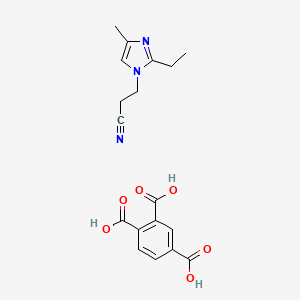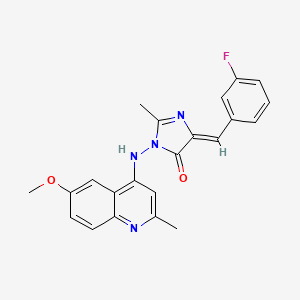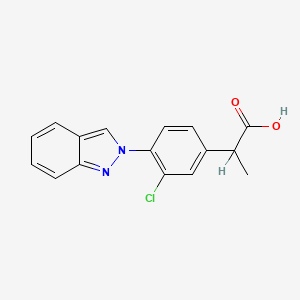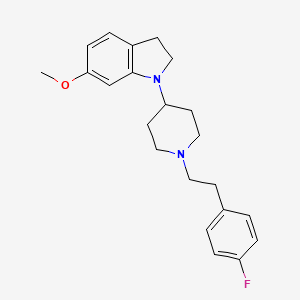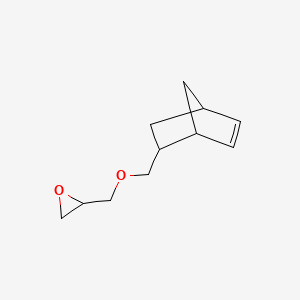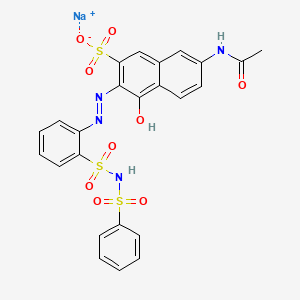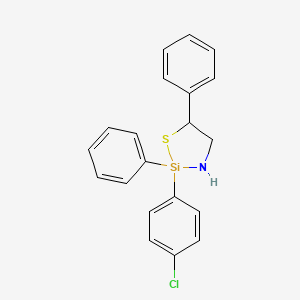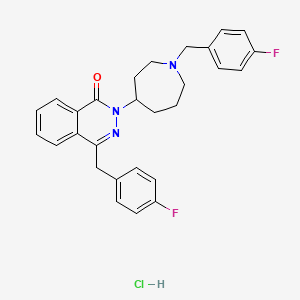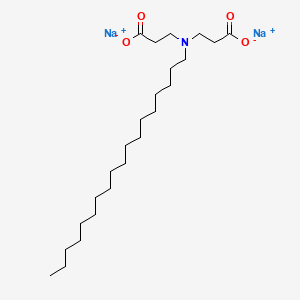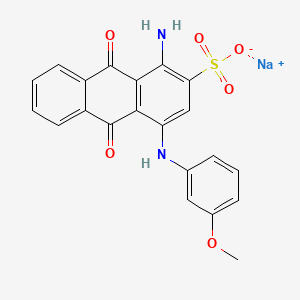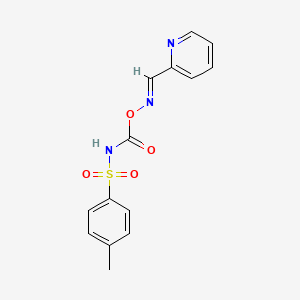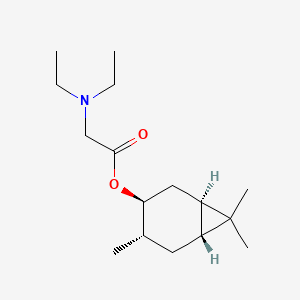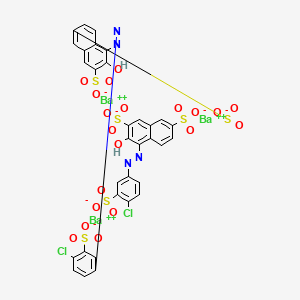
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) is a complex organic compound known for its vibrant color properties. It is primarily used as a pigment in various industrial applications, including inks, dyes, and coatings. The compound’s structure features azo groups, which are responsible for its intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) involves several steps:
Diazotization: The process begins with the diazotization of 4-chloro-3-sulphonatophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxynaphthalene-2,7-disulphonic acid under alkaline conditions to form the azo compound.
Complexation: The resulting azo compound is then complexed with tribarium ions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to purification steps such as recrystallization or filtration to remove impurities.
化学反応の分析
Types of Reactions
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo groups.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulphonate groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Breakdown products of the azo groups.
Reduction: Corresponding amines.
Substitution: Substituted derivatives at the sulphonate groups.
科学的研究の応用
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) has several scientific research applications:
Chemistry: Used as a standard in spectrophotometric analysis due to its strong absorbance in the visible region.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Widely used as a pigment in inks, dyes, and coatings due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its azo groups, which are responsible for its color properties. The molecular targets and pathways involved include:
Absorption of Light: The azo groups absorb light in the visible region, leading to the compound’s intense coloration.
Complex Formation: The compound can form stable complexes with various metal ions, which can be utilized in different applications.
類似化合物との比較
Similar Compounds
Calcium 4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate: Similar in structure but uses calcium instead of tribarium.
Strontium 4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate: Uses strontium instead of tribarium.
Uniqueness
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) is unique due to its specific metal ion (tribarium) which imparts distinct properties such as enhanced stability and specific color characteristics compared to its calcium and strontium counterparts .
特性
CAS番号 |
94109-21-4 |
|---|---|
分子式 |
C32H16Ba3Cl2N4O20S6 |
分子量 |
1451.8 g/mol |
IUPAC名 |
barium(2+);4-[(4-chloro-3-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/2C16H11ClN2O10S3.3Ba/c2*17-12-4-1-9(7-13(12)31(24,25)26)18-19-15-11-3-2-10(30(21,22)23)5-8(11)6-14(16(15)20)32(27,28)29;;;/h2*1-7,20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;;3*+2/p-6 |
InChIキー |
MVNYNYMEDUJMFW-UHFFFAOYSA-H |
正規SMILES |
C1=CC(=C(C=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.C1=CC(=C(C=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Ba+2].[Ba+2].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


